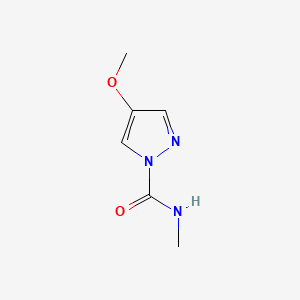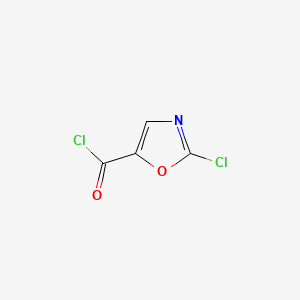
2-Chloro-1,3-oxazole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3-oxazole-5-carbonyl chloride is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,3-oxazole-5-carbonyl chloride typically involves the chlorination of oxazole derivatives. One common method is the reaction of oxazole with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1,3-oxazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted oxazole derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized to form oxazolecarboxylic acids or reduced to form oxazolecarbinols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Major Products: The major products formed from these reactions include substituted oxazole derivatives, oxazolecarboxylic acids, and oxazolecarbinols .
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3-oxazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,3-oxazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The compound acts as an electrophile, with the carbonyl chloride group being highly reactive. Upon reaction with nucleophiles, it forms covalent bonds, leading to the formation of substituted oxazole derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby exerting their biological effects .
Vergleich Mit ähnlichen Verbindungen
Isoxazolecarbonyl chloride: Similar in structure but contains an isoxazole ring instead of an oxazole ring.
Benzoxazolecarbonyl chloride: Contains a benzene ring fused to the oxazole ring.
Uniqueness: 2-Chloro-1,3-oxazole-5-carbonyl chloride is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its applications in medicinal chemistry and material science set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
1309780-08-2 |
|---|---|
Molekularformel |
C4HCl2NO2 |
Molekulargewicht |
165.957 |
IUPAC-Name |
2-chloro-1,3-oxazole-5-carbonyl chloride |
InChI |
InChI=1S/C4HCl2NO2/c5-3(8)2-1-7-4(6)9-2/h1H |
InChI-Schlüssel |
VNTQATHUNHESPA-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=N1)Cl)C(=O)Cl |
Synonyme |
2-chlorooxazole-5-carbonyl chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




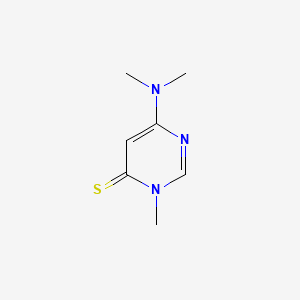
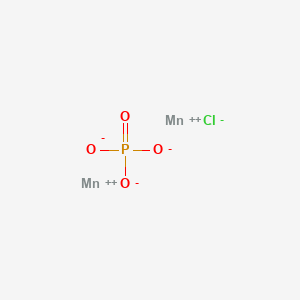
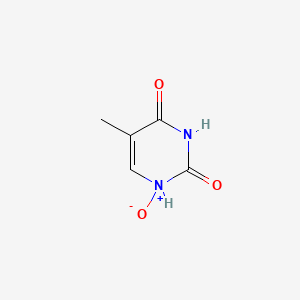
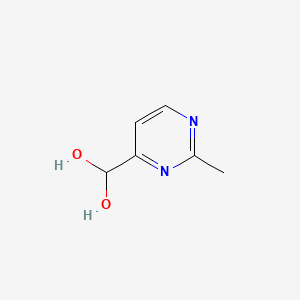
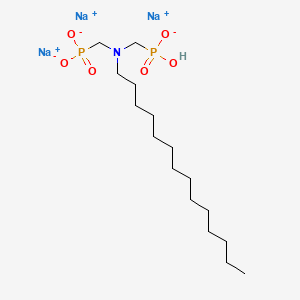
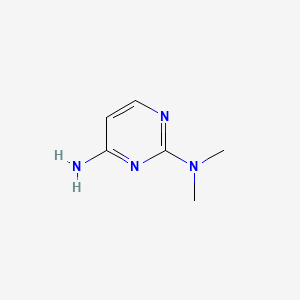

![(1R,4R,5R,8R,10S,13R,14R,17R,18S,19S,20S)-10-hydroxy-19-(2-hydroxypropan-2-yl)-4,5,9,9,13-pentamethyl-21-oxahexacyclo[18.2.1.01,18.04,17.05,14.08,13]tricosan-22-one](/img/structure/B577305.png)
